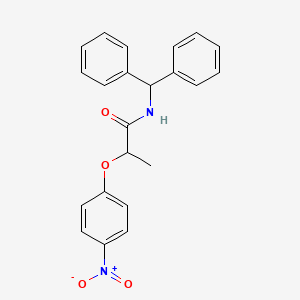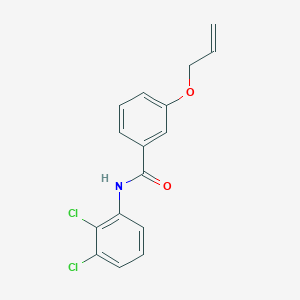![molecular formula C18H28ClNO3 B4409951 1-{4-[4-(2,6-dimethyl-4-morpholinyl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4409951.png)
1-{4-[4-(2,6-dimethyl-4-morpholinyl)butoxy]phenyl}ethanone hydrochloride
Overview
Description
1-{4-[4-(2,6-dimethyl-4-morpholinyl)butoxy]phenyl}ethanone hydrochloride, also known as DMEMBO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. DMEMBO is a synthetic compound that has been extensively studied for its biochemical and physiological effects, and its mechanism of action has been elucidated in recent years.
Mechanism of Action
The mechanism of action of 1-{4-[4-(2,6-dimethyl-4-morpholinyl)butoxy]phenyl}ethanone hydrochloride involves its interaction with various cellular targets, including G protein-coupled receptors, ion channels, and enzymes. This compound has been shown to modulate the activity of these targets by binding to specific sites on their surface, leading to changes in their function and downstream signaling pathways. The precise mechanism of action of this compound is still being elucidated, and further research is needed to fully understand its effects on cellular signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the induction of apoptosis. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic use in the treatment of various diseases. However, the precise biochemical and physiological effects of this compound are still being studied, and further research is needed to fully understand its mechanisms of action.
Advantages and Limitations for Lab Experiments
1-{4-[4-(2,6-dimethyl-4-morpholinyl)butoxy]phenyl}ethanone hydrochloride has several advantages for use in lab experiments, including its high purity and stability, and its ability to modulate specific cellular targets. However, this compound also has some limitations, including its potential toxicity and the need for careful handling and storage. Additionally, this compound may not be suitable for all experimental systems, and further research is needed to determine its optimal use in various experimental settings.
Future Directions
There are several future directions for research on 1-{4-[4-(2,6-dimethyl-4-morpholinyl)butoxy]phenyl}ethanone hydrochloride, including the development of novel compounds based on its structure, the investigation of its potential therapeutic use in various diseases, and the elucidation of its mechanisms of action at the molecular level. Additionally, further research is needed to determine the optimal conditions for the use of this compound in various experimental systems, and to assess its potential toxicity and side effects. Overall, this compound is a promising compound for use in scientific research, and further investigation of its properties and potential applications is warranted.
Scientific Research Applications
1-{4-[4-(2,6-dimethyl-4-morpholinyl)butoxy]phenyl}ethanone hydrochloride has been used in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to modulate the activity of neurotransmitters such as dopamine, norepinephrine, and serotonin, and has been investigated for its potential therapeutic use in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. In pharmacology, this compound has been studied for its effects on various cellular signaling pathways, including the MAPK/ERK pathway, and has been proposed as a potential drug candidate for the treatment of cancer. In medicinal chemistry, this compound has been used as a starting material for the synthesis of novel compounds with improved pharmacological properties.
properties
IUPAC Name |
1-[4-[4-(2,6-dimethylmorpholin-4-yl)butoxy]phenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3.ClH/c1-14-12-19(13-15(2)22-14)10-4-5-11-21-18-8-6-17(7-9-18)16(3)20;/h6-9,14-15H,4-5,10-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBFGWXOSZHOOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCCOC2=CC=C(C=C2)C(=O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-{[(3-hydroxyphenyl)amino]sulfonyl}-2,4,6-trimethylphenyl)acetamide](/img/structure/B4409874.png)


![1-{3-[4-(3,5-dimethylpiperidin-1-yl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4409897.png)

![methyl 5-[({[3-(trifluoromethyl)phenoxy]acetyl}amino)methyl]-2-furoate](/img/structure/B4409907.png)
![4-[2-(4-propoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4409911.png)
![4-{[(3,4-dimethoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4409918.png)
![3-{2-[(4-methylphenyl)thio]ethyl}-4(3H)-quinazolinone](/img/structure/B4409925.png)

![3-methoxy-2-[2-(8-quinolinyloxy)ethoxy]benzaldehyde](/img/structure/B4409930.png)
![4-[(ethylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4409931.png)
![N-(2-furylmethyl)-2-[4-(methylthio)phenoxy]acetamide](/img/structure/B4409936.png)
![2-{4-methyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B4409945.png)